molecular formula C20H13Cl2F3N2O2 B2675688 1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 338782-51-7

1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No. B2675688
M. Wt: 441.23
InChI Key: ZOYBTPOTXMEQFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the aromatic pyridine and phenyl rings suggests that the compound could have planar regions. The electronegative oxygen, nitrogen, and fluorine atoms could create regions of partial negative charge, making the compound polar .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The pyridine ring could participate in electrophilic aromatic substitution reactions. The carboxamide group could be hydrolyzed to form a carboxylic acid and an amine . The trifluoromethyl group is generally quite stable but could potentially be transformed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application: This research involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
    • Method: The study reports a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Suzuki–Miyaura Coupling

    • Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
    • Method: The success of this reaction originates from a combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
    • Results: A variety of reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
  • Protodeboronation of Pinacol Boronic Esters

    • Application: This research involves the protodeboronation of pinacol boronic esters using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety .
    • Method: The study reports a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Neurotoxic Potentials of Pyrazoline Derivative

    • Application: This study investigates the neurotoxic potentials of the newly synthesized pyrazoline derivative .
    • Method: The study focuses on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
    • Results: The results of this study are not provided in the snippet .
  • Protodeboronation using (3,5-bis(trifluoromethyl)phenyl)lithium

    • Application: This research involves the protodeboronation of pinacol boronic esters using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety .
    • Method: The study reports a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Neurotoxic Potentials of Pyrazoline Derivative

    • Application: This study investigates the neurotoxic potentials of the newly synthesized pyrazoline derivative .
    • Method: The study focuses on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
    • Results: The results of this study are not provided in the snippet .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N2O2/c21-16-7-1-12(9-17(16)22)10-27-11-13(2-8-18(27)28)19(29)26-15-5-3-14(4-6-15)20(23,24)25/h1-9,11H,10H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYBTPOTXMEQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

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